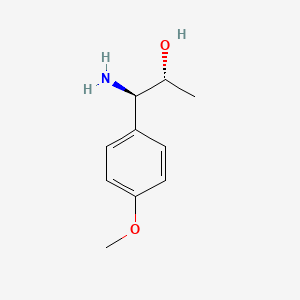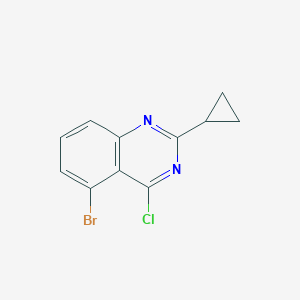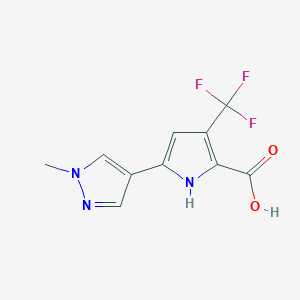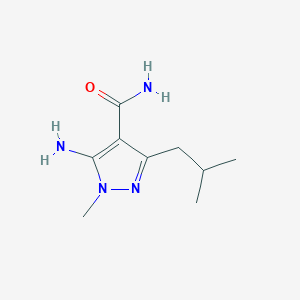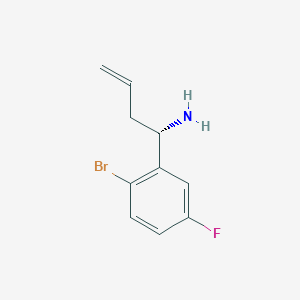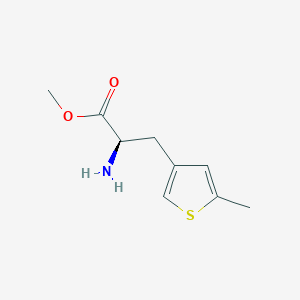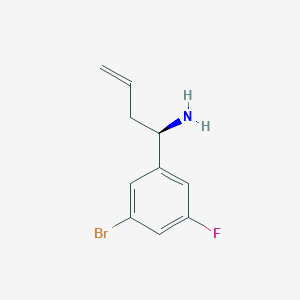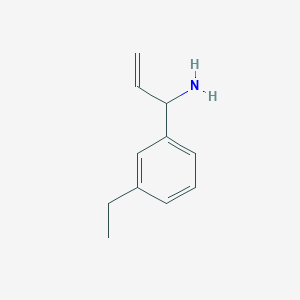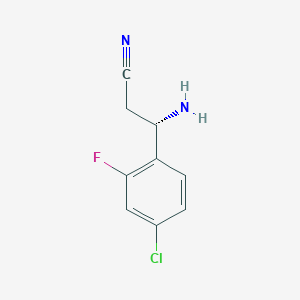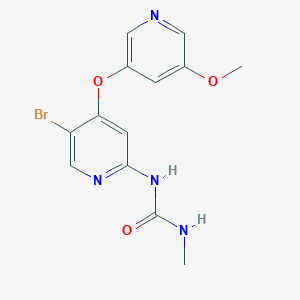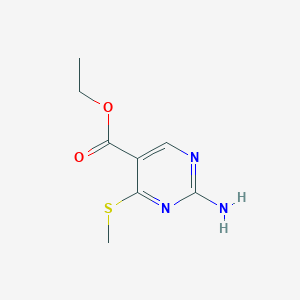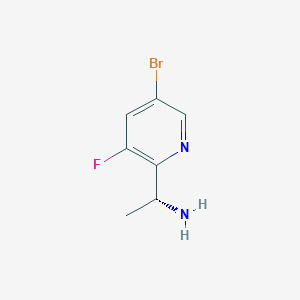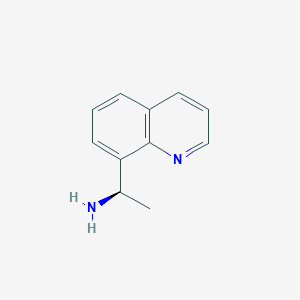![molecular formula C9H12N2O3 B13037775 (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a compound that features a pyridine ring substituted with a hydroxymethyl group and an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a coupling reaction between the pyridine derivative and an appropriate amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-3-[6-(methyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(ethyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Uniqueness
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1 |
Clé InChI |
MRKTYNSPICFZDM-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO |
SMILES canonique |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


